molecular formula C20H19N3O2 B11559394 (4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11559394
M. Wt: 333.4 g/mol
InChI Key: AJHLQKGEHGKILC-UHFFFAOYSA-N
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Description

(4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with an appropriate aldehyde to form the intermediate Schiff base, which is then cyclized with a hydrazine derivative under controlled conditions to yield the final pyrazolone product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of (4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[(4-ACETYLPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(2-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features and the diverse range of reactions it can undergo

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-acetylphenyl)iminomethyl]-5-methyl-2-(2-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C20H19N3O2/c1-13-6-4-5-7-19(13)23-20(25)18(14(2)22-23)12-21-17-10-8-16(9-11-17)15(3)24/h4-12,22H,1-3H3

InChI Key

AJHLQKGEHGKILC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=C(N2)C)C=NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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